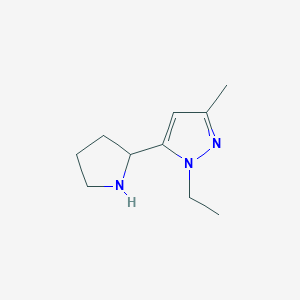

1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

1-ethyl-3-methyl-5-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-13-10(7-8(2)12-13)9-5-4-6-11-9/h7,9,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMSCUWBMIQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine under acidic or basic conditions. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

化学反应分析

Types of Reactions

1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole compounds.

科学研究应用

Chemistry

1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to modify its structure for various chemical reactions, leading to the development of new compounds with desirable properties.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth.

- Anti-inflammatory Effects : Investigations into its mechanism of action suggest it may modulate inflammatory pathways, making it a candidate for therapeutic applications .

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its ability to interact with specific molecular targets implies potential uses in drug development, particularly in creating new medications targeting various diseases.

Industry

The compound finds utility in the development of:

- Agrochemicals : It can be used to create pesticides or herbicides due to its biological activity.

- Materials Science : Its properties may be exploited in creating new materials with specific mechanical or chemical characteristics .

Antimicrobial Research

A study published in a peer-reviewed journal examined the antimicrobial efficacy of derivatives based on 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole against various bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics, suggesting potential for developing new antimicrobial agents.

Anti-inflammatory Studies

In another investigation focusing on inflammation models, this compound demonstrated promising results in reducing markers of inflammation in vitro. The study concluded that further exploration could lead to novel anti-inflammatory drugs.

作用机制

The mechanism of action of 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effect.

相似化合物的比较

Substitution Patterns and Physicochemical Properties

A comparative analysis of substituent effects is summarized below:

Key Observations :

- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole) .

- Hydrogen Bonding: The pyrrolidine NH group enables stronger intermolecular interactions than non-amine substituents (e.g., phenyl or thiazole groups) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole) alter reactivity in cross-coupling reactions compared to electron-donating pyrrolidine .

Tautomerism and Conformational Dynamics

Pyrazole derivatives exhibit annular tautomerism, where the NH proton shifts between N1 and N2 positions. The target compound’s pyrrolidine substituent restricts tautomerism due to steric hindrance and intramolecular hydrogen bonding. In contrast:

- Carbonyl-Substituted Pyrazoles : Derivatives with ester or amide groups at C3/C5 (e.g., 1H-pyrazole-3-(N-tert-butyl)-carboxamide) show dynamic tautomerism influenced by solvent polarity .

- Amino-Substituted Pyrazoles: 5-Amino-3-methyl-1-phenylpyrazole exhibits tautomerism stabilized by resonance between the amino group and pyrazole ring .

生物活性

1-Ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula for 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is , with a molecular weight of approximately 165.25 g/mol. The structure features a pyrazole ring substituted with an ethyl and a methyl group, along with a pyrrolidine moiety, which may influence its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole have been tested against carrageenan-induced edema models in mice, showing comparable results to indomethacin, a known anti-inflammatory drug .

Table 1: Comparative Anti-inflammatory Activity

| Compound | Activity Level | Reference |

|---|---|---|

| Indomethacin | High | |

| 1-Ethyl-3-methyl-5-(pyrrolidin) | Comparable | |

| Other Pyrazole Derivatives | Variable |

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. In particular, compounds containing the pyrrolidine ring have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents significantly enhances their antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Compound Tested | Efficacy Level |

|---|---|---|

| E. coli | 1-Ethyl-3-methyl-5-(pyrrolidin) | Moderate |

| S. aureus | 1-Ethyl-3-methyl-5-(pyrrolidin) | High |

| Pseudomonas aeruginosa | Various Pyrazole Derivatives | Variable |

3. Anticancer Potential

Studies have suggested that pyrazole derivatives may possess anticancer properties. For example, certain derivatives have been evaluated in vitro against human cancer cell lines such as A549 (lung adenocarcinoma). These studies indicated varying degrees of cytotoxicity, with some compounds demonstrating significant reductions in cell viability compared to standard treatments like cisplatin .

Table 3: Anticancer Activity Overview

| Compound | Cell Line Tested | Viability Reduction (%) | Reference |

|---|---|---|---|

| Cisplatin | A549 | Standard (100%) | |

| 1-Ethyl-3-methyl... | A549 | 66% | |

| Other Pyrazole Derivatives | Various | Variable |

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives in treating inflammatory diseases and infections. For instance, a study demonstrated that a series of novel pyrazoles exhibited potent MAO-B inhibitory activity alongside anti-inflammatory effects in animal models . Another study explored the synthesis of pyrazoles with enhanced antibacterial properties, indicating that structural modifications significantly impact their effectiveness against resistant strains .

常见问题

Q. What are the established synthetic routes for 1-ethyl-3-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of hydrazine derivatives with 1,3-dicarbonyl precursors or via cyclization of α,β-unsaturated ketones with hydrazines. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) can introduce aryl/heteroaryl groups at the 5-position .

Functionalization : The pyrrolidin-2-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Ethyl and methyl groups are added through alkylation using ethyl bromide or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Reaction yield improves with degassed solvents, controlled temperature (60–80°C), and catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the pyrrolidin-2-yl proton signals appear as multiplet clusters in δ 1.5–3.5 ppm .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks. The C=O bond length (~1.28 Å) confirms keto dominance, while dihedral angles between pyrazole and pyrrolidine rings reveal steric effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 220.18) .

Q. How is the compound screened for preliminary biological activity in academic research?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC values). Positive controls include ciprofloxacin .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits (IC₅₀ quantification) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target proteins. The pyrrolidine ring’s stereochemistry (R/S) can be modified to probe enantioselective effects .

- Bioisosteric Replacement : Substitute the methyl group at position 3 with trifluoromethyl to improve metabolic stability. Testing in enzyme inhibition assays (e.g., kinase panels) quantifies efficacy .

- Data Correlation : Use regression models to link logP values (from HPLC) with antimicrobial activity .

Q. What computational strategies are employed to predict binding modes and reactivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial DNA gyrase). The pyrrolidine nitrogen’s lone pair is critical for hydrogen bonding .

- DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like inoculum size, broth composition, and incubation time. Replicate experiments (n ≥ 3) with blinded scoring reduce bias .

- Tautomerism Analysis : X-ray crystallography or ¹H NMR in DMSO-d₆ identifies dominant tautomers, which may exhibit differing bioactivities .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

Q. What strategies improve enantiomeric purity during synthesis, given the chiral pyrrolidine moiety?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC. Alternatively, synthesize enantiopure pyrrolidine precursors via asymmetric hydrogenation .

- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) during crystallization. Ethyl acetate/hexane mixtures often yield higher ee .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 220.30 g/mol | |

| logP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Acceptors | 3 (pyrazole N, pyrrolidine N) | |

| Tautomeric Forms | Keto dominant (C=O at 1.28 Å) |

Q. Table 2. Representative Biological Data

| Assay Type | Result (IC₅₀/MIC) | Model Organism/Cell Line | Reference |

|---|---|---|---|

| COX-2 Inhibition | 12.4 µM | In vitro (ELISA) | |

| Antimicrobial | MIC = 8 µg/mL | S. aureus (ATCC 25923) | |

| Cytotoxicity | CC₅₀ = 50 µM | HeLa cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。